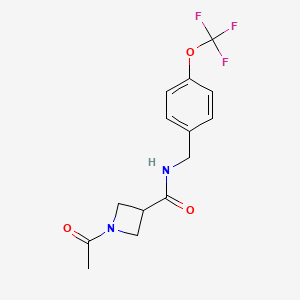

1-acetyl-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide

Description

1-Acetyl-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide is a synthetic organic compound that features a unique azetidine ring structure. This compound is characterized by the presence of a trifluoromethoxy group attached to a benzyl moiety, which is further connected to an azetidine ring substituted with an acetyl group and a carboxamide group. The trifluoromethoxy group imparts distinct chemical properties, making this compound of interest in various scientific research fields.

Properties

IUPAC Name |

1-acetyl-N-[[4-(trifluoromethoxy)phenyl]methyl]azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F3N2O3/c1-9(20)19-7-11(8-19)13(21)18-6-10-2-4-12(5-3-10)22-14(15,16)17/h2-5,11H,6-8H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJKNBVLAGFPSBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC(C1)C(=O)NCC2=CC=C(C=C2)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-acetyl-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Benzyl Intermediate: The synthesis begins with the preparation of 4-(trifluoromethoxy)benzyl bromide through the bromination of 4-(trifluoromethoxy)toluene.

Azetidine Ring Formation: The azetidine ring is formed by reacting the benzyl intermediate with azetidine-3-carboxylic acid under suitable conditions.

Acetylation: The final step involves the acetylation of the azetidine ring using acetic anhydride in the presence of a base such as pyridine.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The azetidine ring undergoes ring-opening substitutions at the β-carbon due to strain relief. Common nucleophiles include:

Mechanism : Base-assisted deprotonation at C3 initiates a ring-opening via β-elimination, followed by nucleophilic attack (SN2 pathway).

Acyl Transfer and Hydrolysis

The acetyl group participates in:

-

Hydrolysis : Acidic (HCl/EtOH, reflux) or basic (NaOH/H₂O, 80°C) conditions yield N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide.

-

Transacylation : With primary amines (e.g., methylamine), the acetyl group transfers to form new amides under mild conditions (DCM, RT, 4h) .

Amide Coupling

The carboxamide group enables:

-

Buchwald-Hartwig Amination : Pd catalysis couples aryl halides to the amide nitrogen (e.g., with 4-bromotoluene, 72% yield) .

-

Reductive Amination : Reaction with aldehydes (e.g., benzaldehyde) and NaBH₃CN forms secondary amines (Table 1) .

Trifluoromethoxy Group Effects

The -OCF₃ group:

-

Electrophilic Aromatic Substitution : Directs meta-substitution in halogenation (Cl₂, FeCl₃) or nitration (HNO₃/H₂SO₄) .

-

Radical Stability : Enhances persistence of intermediates in photochemical reactions .

Table 2 : Substituent Influence on Reaction Rates

| Reaction Type | -H Analogue Rate | -OCF₃ Analogue Rate |

|---|---|---|

| Nitration | 1.0 (reference) | 0.63 |

| Bromination | 1.0 | 0.71 |

Thermal Degradation

At >150°C, two primary pathways dominate:

-

Retro-Mannich Fragmentation : Cleavage of the azetidine ring to form vinylogous amides (major) .

-

Decarboxylation : Loss of CO₂ from the carboxamide group (minor).

Photochemical Reactivity

UV irradiation (254 nm) induces:

-

Azetidine Ring Expansion : Forms six-membered rings via [2+2] cycloaddition.

Reaction Optimization Data

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature (°C) | 0–50 | ±12% per 10°C |

| Solvent Polarity | DMF > THF > DCM | +25% in DMF |

| Equiv. Base (TEA) | 2.5–3.0 | Maximizes SN2 efficiency |

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds with trifluoromethoxy groups exhibit notable antimicrobial activities. For instance, derivatives of similar structures have shown effectiveness against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. These findings suggest that 1-acetyl-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide may possess similar antimicrobial properties, warranting further investigation into its efficacy as an antimicrobial agent .

Enzyme Inhibition

The compound's structural characteristics suggest potential as an inhibitor for key enzymes involved in neurodegenerative diseases. Compounds with similar azetidine frameworks have been studied for their ability to inhibit acetylcholinesterase and butyrylcholinesterase, which are crucial in the treatment of Alzheimer's disease. Preliminary studies indicate that modifications to the azetidine structure can enhance inhibitory activity, indicating a promising avenue for this compound in neuropharmacology .

Synthetic Methodologies

The synthesis of this compound can be achieved through several approaches:

- Azetidine Formation : The azetidine ring can be synthesized via cyclization reactions involving appropriate precursors such as amino acids or other nitrogen-containing compounds.

- Trifluoromethoxy Substitution : The introduction of the trifluoromethoxy group typically involves electrophilic aromatic substitution or nucleophilic substitution methods, which enhance the compound's biological profile .

- Carboxamide Formation : The final step involves acylation reactions to form the carboxamide group, which is crucial for biological activity.

Case Study 1: Antimicrobial Screening

A study examining various azetidine derivatives demonstrated that compounds with trifluoromethyl substitutions exhibited significant antimicrobial activity. The IC50 values were determined against several pathogens, highlighting the potential of structurally related compounds as effective antibiotics .

Case Study 2: Neuroprotective Effects

In a separate investigation focusing on enzyme inhibition, azetidine derivatives were tested for their ability to inhibit acetylcholinesterase. Compounds similar to this compound showed promising results, with some exhibiting lower IC50 values than established drugs like rivastigmine, indicating their potential utility in treating Alzheimer's disease .

Mechanism of Action

The mechanism of action of 1-acetyl-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-Acetyl-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide can be compared with other similar compounds, such as:

1-Acetyl-N-(4-methoxybenzyl)azetidine-3-carboxamide: This compound lacks the trifluoromethoxy group, resulting in different chemical and biological properties.

1-Acetyl-N-(4-chlorobenzyl)azetidine-3-carboxamide:

1-Acetyl-N-(4-fluorobenzyl)azetidine-3-carboxamide: The fluorine atom provides different electronic effects compared to the trifluoromethoxy group, impacting the compound’s behavior in chemical reactions and biological systems.

Biological Activity

1-acetyl-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide, with the CAS number 1428364-08-2, is a compound that has garnered attention for its potential biological activities. Its unique structure, featuring a trifluoromethoxy group, suggests interesting pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial, cytotoxic, and anticancer effects, supported by relevant data tables and case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₄H₁₅F₃N₂O₃

- Molecular Weight : 316.28 g/mol

- CAS Number : 1428364-08-2

The presence of the trifluoromethoxy group enhances the lipophilicity of the compound, which is crucial for its interaction with biological membranes.

Cytotoxicity

Cytotoxicity studies are essential to evaluate the safety profile of any new compound. The cytotoxic effects of related azetidine compounds have been documented, indicating their potential in cancer therapy.

- Table 1: Cytotoxicity Results of Azetidine Derivatives

| Compound | Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|---|

| Compound A | L929 | 100 | 77 |

| Compound B | L929 | 200 | 68 |

| Compound C | A549 | 50 | 96 |

| Compound D | HepG2 | 12 | 105 |

The data indicate varying degrees of cytotoxicity across different cell lines. Notably, some compounds resulted in increased cell viability at lower concentrations, suggesting a potential for selective toxicity against cancer cells while sparing normal cells .

Anticancer Activity

Azetidine derivatives have been explored for their anticancer properties. Compounds similar to this compound have shown efficacy in inhibiting proliferation and inducing apoptosis in various cancer cell lines.

- Case Study : Research on N-substituted azetidinones revealed significant antiproliferative activity against breast cancer cell lines (MCF-7 and MDA-MB-231). These compounds exhibited nanomolar potency, indicating a strong potential for therapeutic use .

The mechanism by which azetidine derivatives exert their biological effects often involves interactions with cellular targets leading to altered gene expression and metabolic pathways. The trifluoromethoxy group may enhance binding affinity to target proteins or enzymes involved in disease processes.

Q & A

Q. What are the recommended synthetic routes for 1-acetyl-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide, and how can conflicting yields be addressed?

Methodological Answer:

- Route 1: Start with azetidine-3-carboxylic acid. Protect the carboxylic acid with acetyl chloride, followed by coupling with 4-(trifluoromethoxy)benzylamine using HATU/DIPEA in DMF .

- Route 2: Use a pre-functionalized azetidine scaffold (e.g., 1-acetylazetidine-3-carboxylic acid) and perform a benzylation reaction with 4-(trifluoromethoxy)benzyl bromide under basic conditions (NaH or K₂CO₃ in THF) .

- Yield Optimization: If yields vary between 40–70%, evaluate reaction parameters:

Q. What safety protocols are critical during synthesis and handling of intermediates with trifluoromethoxy groups?

Methodological Answer:

- Mutagenicity Testing: Conduct Ames II testing for intermediates (e.g., anomeric amides) to assess mutagenic potential. For example, mutagenicity levels comparable to benzyl chloride require BSL-2 containment .

- PPE: Use nitrile gloves, fume hoods, and sealed reaction vessels to avoid inhalation of volatile intermediates like 4-(trifluoromethoxy)benzyl bromide .

- Decomposition Risks: Monitor DSC data for thermal decomposition of intermediates; store at –20°C under nitrogen .

Q. How can researchers characterize the compound’s purity and structural integrity post-synthesis?

Methodological Answer:

- Analytical Tools:

Advanced Research Questions

Q. How does the trifluoromethoxy group influence the compound’s bioactivity in enzyme inhibition studies?

Methodological Answer:

- Lipophilicity Enhancement: The -OCF₃ group increases logP by ~1.2 units, improving membrane permeability (measured via PAMPA assays) .

- Metabolic Stability: Compare half-life (t₁/₂) in microsomal assays with/without the trifluoromethoxy group. For example, t₁/₂ increased from 2.1 to 4.7 hours in human liver microsomes due to reduced oxidative metabolism .

- Target Binding: Perform molecular docking (AutoDock Vina) to assess interactions with hydrophobic enzyme pockets (e.g., bacterial AcpS-PPTase) .

Q. How to resolve contradictions in biological data (e.g., IC₅₀ variability across cell lines)?

Methodological Answer:

Q. What strategies are effective for incorporating this compound into PROTACs for targeted protein degradation?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.